molecular formula C19H20N2O2 B12920566 3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- CAS No. 52213-76-0

3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy-

Cat. No.: B12920566
CAS No.: 52213-76-0
M. Wt: 308.4 g/mol
InChI Key: OILJWCNSFRFRGH-UHFFFAOYSA-N
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Description

3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are five-membered rings containing two nitrogen atoms at different positions. This specific compound is known for its diverse pharmacological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- typically involves the reaction of chalcones with hydrazine hydrate. Chalcones are aromatic ketones that form the backbone of many important biological compounds. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Catalysts may also be used to speed up the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diphenyl-3-methoxy-4-isopropyl-5-pyrazolone
  • 1,2-Diphenyl-3-methoxy-4-butyl-5-pyrazolone
  • 1,2-Diphenyl-3-methoxy-4-methyl-5-pyrazolone

Uniqueness

3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

52213-76-0

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

5-methoxy-1,2-diphenyl-4-propan-2-ylpyrazol-3-one

InChI

InChI=1S/C19H20N2O2/c1-14(2)17-18(22)20(15-10-6-4-7-11-15)21(19(17)23-3)16-12-8-5-9-13-16/h4-14H,1-3H3

InChI Key

OILJWCNSFRFRGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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